3-(Pentadeca-1,3-dien-1-YL)phenol
Description
Properties
CAS No. |
50985-45-0 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-pentadeca-1,3-dienylphenol |
InChI |
InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h12-19,22H,2-11H2,1H3 |
InChI Key |
YLDOYAKRUVXJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Structural and Physical Properties
3-(Pentadeca-1,3-dien-1-yl)phenol (CAS: 50985-45-0) is a meta-substituted phenol with a pentadeca-1,3-dien-1-yl side chain. Understanding its fundamental properties is crucial for successful synthesis planning and optimization. The compound has a molecular formula of C21H32O with a molecular weight of 300.5 g/mol. It features a phenol ring with a hydroxyl group and a long-chain unsaturated hydrocarbon substituent containing two double bonds in conjugation.
Key Physical and Chemical Properties
The compound's high lipophilicity (XLogP3-AA of 8.5) and moderate topological polar surface area indicate that it has significant hydrophobic character, which influences solubility patterns during synthesis and purification procedures.
General Synthetic Approaches
The synthesis of 3-(Pentadeca-1,3-dien-1-yl)phenol requires careful planning and execution, with several potential synthetic routes available depending on laboratory capabilities and desired scale.
Retrosynthetic Analysis
From a retrosynthetic perspective, 3-(Pentadeca-1,3-dien-1-yl)phenol can be approached through several disconnections:
- Cross-coupling of 3-bromophenol or 3-iodophenol with pentadeca-1,3-diene derivatives
- Wittig or Horner-Wadsworth-Emmons reactions using 3-hydroxybenzaldehyde and appropriate phosphonium ylides
- Sequential cross-coupling reactions to build the diene system in a controlled manner
- Functionalization of pre-existing phenol derivatives with pentadecane-derived reagents
Key Synthetic Considerations
The synthesis of 3-(Pentadeca-1,3-dien-1-yl)phenol involves careful control of reaction conditions such as temperature, solvent choice, and catalyst presence. These parameters significantly influence reaction outcome, including stereoselectivity of the diene moiety, yield, and product purity.
Detailed Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
This method relies on transition metal catalysis to form the carbon-carbon bond between the phenol and the diene side chain.
Heck Coupling Method
Reagents Required:
- 3-Bromophenol or 3-iodophenol
- Pentadeca-1,3-diene or suitable precursor
- Palladium catalyst (Pd(OAc)₂ or Pd(PPh₃)₄)
- Base (triethylamine, potassium carbonate)
- Phosphine ligands (optional for improved selectivity)
- Polar aprotic solvent (DMF, DMAc, or NMP)
Procedure:
- In a dry reaction vessel, combine 3-bromophenol (1.0 eq), pentadeca-1,3-diene (1.2-1.5 eq), palladium catalyst (2-5 mol%), and appropriate ligand (if used)
- Add dry, degassed solvent and base (1.5-2.0 eq)
- Heat the reaction mixture at 80-100°C under inert atmosphere for 12-24 hours
- Monitor reaction completion by thin-layer chromatography or HPLC
- Work up by dilution with ethyl acetate, washing with water and brine
- Purify by column chromatography using appropriate eluent systems
Expected Yield: 65-85%, depending on optimization conditions
Critical Parameters:
- Reaction temperature must be carefully controlled to avoid side reactions
- Inert atmosphere is crucial to prevent catalyst deactivation
- Degassing of solvents improves catalyst performance
- E/Z selectivity can be influenced by ligand choice and reaction conditions
Wittig Reaction Approach
This approach utilizes phosphorus ylide chemistry to construct the diene system in a controlled fashion.
Sequential Wittig Reactions
Reagents Required:
- 3-Hydroxybenzaldehyde
- Tridecyltriphenylphosphonium bromide or related Wittig reagent
- Strong base (n-BuLi, NaH, or potassium tert-butoxide)
- Anhydrous THF or diethyl ether
- Protecting groups for the phenol (if necessary)
Procedure:
- If necessary, protect the phenol group with appropriate protecting group (TBS, benzyl, etc.)
- Generate the ylide by treating tridecyltriphenylphosphonium bromide with strong base at -78°C to 0°C
- Add 3-hydroxybenzaldehyde (or protected derivative) dropwise to the ylide solution
- Allow the reaction to warm to room temperature and stir for 4-6 hours
- Quench with saturated ammonium chloride solution
- Extract with organic solvent, wash, dry, and concentrate
- Purify the intermediate by column chromatography
- If protected, remove the protecting group under appropriate conditions
- Perform second Wittig reaction to introduce the second double bond if needed
Expected Yield: 55-75% overall yield after all steps
Critical Parameters:
- Temperature control during ylide formation is crucial
- Moisture-free conditions are essential for successful ylide generation
- Stereoselectivity can be influenced by reaction conditions and ylide type
- Protecting group strategy must be carefully planned to avoid side reactions
Organometallic Addition-Elimination Sequence
This approach builds the diene system through a series of addition and elimination reactions.
Grignard/Organolithium Addition-Dehydration
Reagents Required:
- 3-(Protected)phenol derivatives with appropriate functional groups
- Grignard or organolithium reagents derived from appropriate alkyl chains
- Lewis acids for elimination step (POCl₃, SOCl₂, or p-toluenesulfonic acid)
- Anhydrous solvents (THF, diethyl ether)
- Dehydrating agents
Procedure:
- Prepare 3-acetylphenol or similar derivative (protected if necessary)
- Add appropriate Grignard or organolithium reagent at low temperature
- Quench to form tertiary alcohol intermediate
- Perform acid-catalyzed dehydration to form the first double bond
- Repeat addition-elimination sequence to build the diene system
- Deprotect if necessary
Expected Yield: 45-65% overall
Critical Parameters:
- Temperature control during organometallic addition is essential
- Anhydrous conditions are required for successful organometallic reactions
- Dehydration conditions must be optimized to favor desired regiochemistry
- Sequential reactions may require intermediate purification
Optimization of Synthesis Parameters
Achieving high yields and stereoselectivity in the synthesis of 3-(Pentadeca-1,3-dien-1-yl)phenol requires systematic optimization of reaction parameters.
Temperature Optimization
Temperature significantly influences reaction kinetics, selectivity, and yield. The optimal temperature range for most coupling reactions leading to 3-(Pentadeca-1,3-dien-1-yl)phenol is typically between 60-120°C, depending on the specific method employed.
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | E/Z Selectivity | Notes |
|---|---|---|---|---|
| 60-80 | 24-36 | 55-65 | High E-selectivity | Lower side reactions, longer reaction times |
| 80-100 | 12-24 | 65-80 | Moderate E-selectivity | Optimal balance for most methods |
| 100-120 | 6-12 | 60-75 | Decreased E-selectivity | Faster reaction, potential side products |
Solvent Selection
Solvent choice significantly impacts reaction efficiency, especially for coupling reactions involved in synthesizing 3-(Pentadeca-1,3-dien-1-yl)phenol.
| Solvent | Advantages | Disadvantages | Recommended For |
|---|---|---|---|
| DMF | High boiling point, good solubility | Difficult removal, toxicity | Heck coupling |
| THF | Good for organometallics, easy removal | Lower boiling point, peroxide formation | Wittig reactions |
| Toluene | High temperature tolerance, non-polar | Limited solubility for some reagents | Dehydration steps |
| Acetonitrile | Polar, good solubility | Potential coordination to catalysts | General coupling |
| DMSO | High boiling, good solubility | Difficult removal, oxidation potential | Challenging couplings |
Catalyst Systems for Coupling Reactions
For palladium-catalyzed coupling approaches, catalyst selection and loading are critical parameters:
| Catalyst System | Loading (mol%) | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 2-5 | Cost-effective, widely available | Moderate activity | 65-75 |
| Pd(PPh₃)₄ | 1-3 | Pre-formed catalyst, easier handling | Air sensitive, higher cost | 70-80 |
| Pd₂(dba)₃/P(o-tol)₃ | 1-2 | High activity, good E-selectivity | Higher cost, more complex | 75-85 |
| Pd/C with additives | 5-10 | Heterogeneous, recyclable | Lower selectivity | 60-70 |
Base Selection for Coupling Reactions
The choice of base significantly influences the success of coupling reactions in the synthesis:
| Base | Advantages | Disadvantages | Recommended Conditions |
|---|---|---|---|
| Triethylamine | Liquid, easy handling | Lower strength, potential side reactions | 80-100°C, polar solvents |
| Potassium carbonate | Cost-effective, stable | Lower solubility in organic solvents | 100-120°C, phase transfer conditions |
| Sodium hydride | Strong base, good for ylide formation | Pyrophoric, requires careful handling | -78°C to 25°C, anhydrous THF |
| DBU | Non-nucleophilic, good solubility | Higher cost | 60-80°C, various solvents |
Purification and Characterization
Purification Techniques
Purification of 3-(Pentadeca-1,3-dien-1-yl)phenol presents challenges due to its hydrophobic nature and potential isomeric mixtures.
Column Chromatography Conditions
| Stationary Phase | Mobile Phase | Advantages | Limitations |
|---|---|---|---|
| Silica gel | Hexane/Ethyl acetate (9:1 to 8:2) | Good separation of isomers | Potential acid-catalyzed isomerization |
| Alumina (neutral) | Hexane/Dichloromethane | Reduced isomerization | Lower resolution |
| C18 reverse phase | Methanol/Water gradients | Good for final purification | Higher solvent consumption |
Recrystallization Solvents
| Solvent System | Temperature Range (°C) | Expected Purity | Notes |
|---|---|---|---|
| Ethanol/Water | 60-80°C cooling to RT | >95% | Good for gram-scale purification |
| Hexane/Dichloromethane | RT to -20°C | >97% | Effective for removing non-polar impurities |
| Methanol with seeding | 50°C cooling to 0°C | >98% | Requires careful temperature control |
Characterization Parameters
Accurate characterization of 3-(Pentadeca-1,3-dien-1-yl)phenol is essential for confirming successful synthesis:
Spectroscopic Data
| Technique | Key Features | Expected Values |
|---|---|---|
| ¹H NMR | Aromatic protons | δ 6.8-7.4 ppm (multiplets) |
| Phenolic OH | δ 4.5-5.5 ppm (broad singlet) | |
| Olefinic protons | δ 5.8-6.5 ppm (complex pattern) | |
| Aliphatic chain | δ 0.8-2.2 ppm (complex pattern) | |
| ¹³C NMR | Aromatic carbons | δ 115-156 ppm |
| Olefinic carbons | δ 125-135 ppm | |
| Aliphatic carbons | δ 14-35 ppm | |
| IR | O-H stretching | 3200-3400 cm⁻¹ (broad) |
| C=C stretching | 1630-1680 cm⁻¹ | |
| Aromatic C=C | 1580-1600 cm⁻¹ | |
| Mass Spectrometry | Molecular ion | m/z 300.2453 |
| Common fragments | m/z 283, 207, 131 |
Industrial Scale Production Considerations
Scaling up the synthesis of 3-(Pentadeca-1,3-dien-1-yl)phenol from laboratory to industrial scale requires addressing several challenges.
Reactor Design and Material Considerations
| Parameter | Laboratory Scale | Industrial Scale | Considerations |
|---|---|---|---|
| Reactor Material | Glass | Stainless steel, glass-lined | Chemical compatibility with reagents |
| Heat Transfer | Oil bath, heating mantle | Jacketed vessels, heat exchangers | Uniform heating and cooling |
| Mixing | Magnetic stirring | Mechanical agitation | Effective mass transfer |
| Pressure Control | Atmospheric or simple pressure | Regulated pressure systems | Safety for volatile solvents |
Cost Analysis for Different Synthetic Routes
| Synthetic Route | Reagent Cost | Process Complexity | Equipment Requirements | Overall Economic Viability |
|---|---|---|---|---|
| Palladium Coupling | High (catalysts) | Moderate | Standard | Good for specialized applications |
| Wittig Approach | Moderate | Higher (multiple steps) | Standard | Better for smaller scale |
| Grignard Approach | Lower | Higher (air-sensitive) | Specialized (inert atmosphere) | Good for certain scales |
Comparative Analysis of Preparation Methods
Different synthetic approaches to 3-(Pentadeca-1,3-dien-1-yl)phenol offer various advantages and limitations, which should be considered when selecting a method.
Efficiency Comparison
| Method | Overall Yield (%) | Number of Steps | Stereoselectivity | Scalability | Resource Intensity |
|---|---|---|---|---|---|
| Palladium Coupling | 65-85 | 1-2 | Moderate to high | Good | High (catalyst) |
| Wittig Approach | 55-75 | 2-4 | Variable | Moderate | Moderate |
| Grignard/Elimination | 45-65 | 3-5 | Moderate | Moderate | Moderate |
Method Selection Guidelines
The optimal synthetic method for 3-(Pentadeca-1,3-dien-1-yl)phenol depends on several factors:
- Scale requirements: Palladium coupling is often preferred for smaller scales, while modified approaches may be more economical for larger production.
- Stereochemical needs: If specific stereoisomers are required, modified Wittig approaches with stereocontrol may be preferred.
- Equipment availability: Palladium coupling requires less specialized equipment than air-sensitive organometallic approaches.
- Economic constraints: Catalyst and reagent costs must be balanced against yields and process simplicity.
- Environmental considerations: Green chemistry principles favor methods with fewer steps, higher atom economy, and recyclable catalysts.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
Mechanistic Insight : The dienyl chain’s steric bulk limits para substitution, but electron-donating effects of the hydroxyl group enhance reactivity at ortho positions under mild conditions .
Diels-Alder Cycloaddition
The 1,3-dienyl group acts as a diene in [4+2] cycloadditions. Reactivity is modulated by electron-withdrawing groups (EWGs) on dienophiles.
| Dienophile | Conditions | Product | Yield (%) | Regioselectivity | Source |
|---|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Endo-adduct | 78 | >20:1 endo/exo | |
| Nitroethylene | AlCl₃, CH₂Cl₂ | 3-Nitrophenyl adduct | 65 | Regiospecific para adduct |
Key Finding : AlCl₃ enhances dienophile polarization, improving regioselectivity in nitroalkene reactions .
Oxidation Reactions
The dienyl chain undergoes oxidation at the internal double bond (C2–C3) due to higher electron density.
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Ozone (O₃) | -78°C, CH₂Cl₂/MeOH | 3-Ketopentadec-1-enylphenol | Ozonolysis followed by reductive workup | |
| mCPBA | RT, CHCl₃ | Epoxide at C2–C3 | Cis-dihydroxylation not observed |
Mechanistic Note : Epoxidation proceeds via a concerted mechanism without carbocation intermediates, as evidenced by retained stereochemistry .
Hydrogenation
Selective hydrogenation of the dienyl chain is achievable using tailored catalysts.
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, RT | 3-(Pentadec-1-enyl)phenol | Partial reduction (C3–C4) | |
| Lindlar’s catalyst | H₂, quinoline | Fully saturated alkyl chain | Syn addition dominates |
Critical Factor : Catalyst choice determines whether mono- or dihydrogenation occurs. Lindlar’s catalyst favors complete saturation .
Polymerization and Resin Formation
The phenolic hydroxyl participates in hydroxymethylation under alkaline conditions, forming thermosetting resins.
| Formaldehyde Ratio | Catalyst | Resin Properties | Application | Source |
|---|---|---|---|---|
| 1:1.4 (Phenol:CH₂O) | NaOH | High crosslink density | Foamable resins | |
| 1:2.0 | NH₃ | Flexible backbone | Adhesives |
Structural Impact : The dienyl chain reduces crosslinking density by sterically blocking ortho-hydroxymethyl groups, enhancing resin flexibility .
Scientific Research Applications
3-(Pentadeca-1,3-dien-1-YL)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pentadeca-1,3-dien-1-YL)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
3-(Pentadeca-1,3-dien-1-YL)phenol is unique due to its specific aliphatic chain and phenol group. Similar compounds include:
3-(Pentadec-8-en-1-yl)phenol: Differing by the position of the double bond in the aliphatic chain.
3-(Heptadeca-10-en-1-yl)phenol: Featuring a longer aliphatic chain with a double bond at a different position.
3-Tridecyl phenol: With a shorter aliphatic chain.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their aliphatic chains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(Pentadeca-1,3-dien-1-yl)phenol, and how can reaction conditions be optimized for stereochemical control?
- Methodological Answer : The synthesis of dienyl-substituted phenolic compounds typically involves cross-coupling reactions (e.g., Wittig or Heck reactions) or elimination strategies to form the conjugated diene system. For example, the use of palladium catalysts in coupling aryl halides with dienyl precursors can achieve regioselectivity. Optimization of solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading is critical for yield and stereochemical fidelity. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the diastereomers .
Q. Which analytical techniques are essential for structural elucidation and purity assessment of 3-(Pentadeca-1,3-dien-1-yl)phenol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR can resolve the dienyl moiety’s geometry (cis/trans) and phenolic proton environment. NOESY experiments may clarify spatial proximity of substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns identify structural motifs.
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction using SHELX software for refinement is advised .
- Chromatography : HPLC with UV detection at 280 nm (phenol absorbance) assesses purity.
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for dienyl-substituted phenolic compounds?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent, or cell type). Standardize protocols using:
- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify biphasic effects.
- Multiple Assay Systems : Compare results from DPPH radical scavenging, FRAP, and cellular ROS assays.
- Metabolomic Profiling : LC-MS/MS can detect oxidation byproducts or metabolites influencing activity. Reference studies on similar compounds, such as (Z)-3-(pentadec-8-en-1-yl)phenol’s anti-hyperglycemic mechanisms, to contextualize findings .
Q. What computational approaches are suitable for modeling the electronic and steric effects of the dienyl substituent in 3-(Pentadeca-1,3-dien-1-yl)phenol?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) under physiological conditions.
- Docking Studies : AutoDock Vina or Schrödinger Suite can model ligand-receptor binding, focusing on the dienyl group’s conformational flexibility. Quantum chemical data from CC-DPS (e.g., 3D structure files) provide input for simulations .
Q. How should experimental designs account for the compound’s stability during storage and bioassays?
- Methodological Answer :
- Storage Conditions : Store in amber vials at -20°C under inert gas (N) to prevent oxidation of the dienyl group.
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC.
- Light Sensitivity : Use UV-vis spectroscopy to assess photodegradation kinetics. Reference safety data sheets for related phenolic compounds to inform handling protocols .
Data Analysis and Reproducibility
Q. What strategies mitigate variability in pharmacological studies involving phenolic compounds with unsaturated side chains?
- Methodological Answer :
- Batch Standardization : Ensure synthetic batches are characterized by identical NMR and MS profiles.
- Positive Controls : Include established antioxidants (e.g., ascorbic acid) or inhibitors in bioassays.
- Statistical Robustness : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Replicate experiments across independent labs to validate findings, as seen in studies of structurally similar bioactive phenols .
Structural and Mechanistic Insights
Q. How does the dienyl substituent influence the compound’s electronic properties compared to saturated analogs (e.g., 3-pentadecylphenol)?
- Methodological Answer :
- Comparative Spectroscopy : UV-vis spectra will show redshifted absorbance maxima due to conjugation in the dienyl group.
- Electrochemical Analysis : Cyclic voltammetry reveals lower oxidation potentials for dienyl-substituted phenols, correlating with enhanced radical scavenging capacity.
- Computational Comparison : Overlay electrostatic potential maps of 3-(Pentadeca-1,3-dien-1-yl)phenol and 3-pentadecylphenol to visualize electron density differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
